REACTION_CXSMILES
|
[C:1]([N:4]1[C:8]2[N:9]=[CH:10][CH:11]=[C:12]([C:13]#[N:14])[C:7]=2[CH:6]=[CH:5]1)(=[O:3])[CH3:2].CCN(CC)CC>[Pd].CCO>[NH2:14][CH2:13][C:12]1[CH:11]=[CH:10][N:9]=[C:8]2[N:4]([C:1](=[O:3])[CH3:2])[CH:5]=[CH:6][C:7]=12
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Name
|
|
Quantity
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0.872 g
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Type
|
reactant
|
Smiles
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C(C)(=O)N1C=CC2=C1N=CC=C2C#N
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Name
|
|
Quantity
|
20 mL
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Type
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reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
0.882 g
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Type
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catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
80 mL
|
Type
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solvent
|
Smiles
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CCO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at RT under balloon pressure of H2 for overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Solid was removed by filtration through a pad of Celite®
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
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CUSTOM
|
Details
|
to yield a cream color residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography through silica gel (70 g, 2 to 5% MeOH/CHCl3 with 1% NH4OH)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1=C2C(=NC=C1)N(C=C2)C(C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |